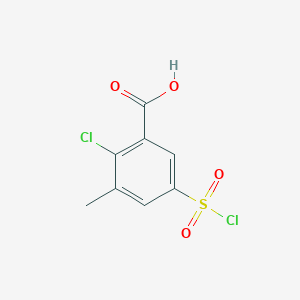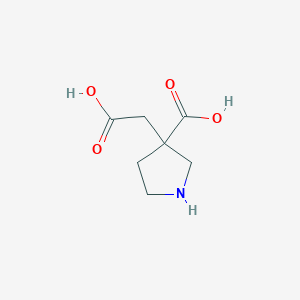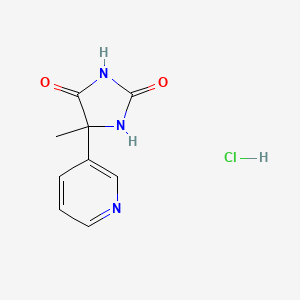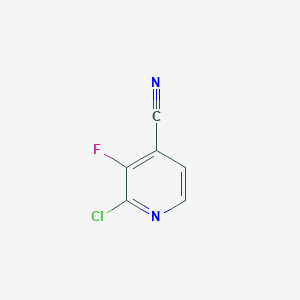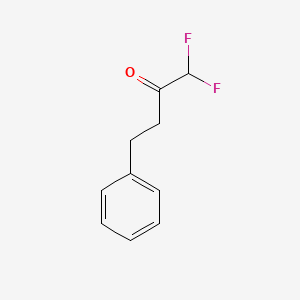
1,1-Difluoro-4-phenylbutan-2-one
説明
1,1-Difluoro-4-phenylbutan-2-one, also known as DF4PB, is a synthetic compound that belongs to a class of chemicals known as substituted cathinones. It has a CAS Number of 145299-84-9 . The molecular weight of this compound is 184.19 .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H10F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Electrolyte Additives for Lithium-Ion Batteries
- Application: As an electrolyte additive in lithium-ion batteries.
- Findings: This compound helps in forming solid electrolyte interphase (SEI) layers on both cathode and anode, enhancing cycle performance at high charge voltages (Kubota et al., 2012).
Synthesis of Difluorodienes
- Application: In the synthesis of difluorodienes.
- Findings: It undergoes double dehydrobromination to form difluorodienes, useful in various organic reactions (Elsheimer et al., 1996).
Synthesis of 3-(Polyfluoroalkyl)propane-1,2,3-trione 2-oximes
- Application: In the synthesis of polyfluoroalkyl compounds.
- Findings: Offers a convenient method for synthesizing 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes under mild conditions (Filyakova et al., 2017).
Nematic and Smectic Liquid Crystals
- Application: In the development of nematic and smectic liquid crystals.
- Findings: Useful in altering the thermal and electro-optical properties of liquid crystals (Jankowiak et al., 2008).
Enantioselective Synthesis
- Application: In the enantioselective synthesis of α-hydroxyketones.
- Findings: Effective in producing high enantiomeric excesses of 2-hydroxy-1-phenylbutan-1-ones (Page et al., 1996).
Trifluoromethylated 1,2λ5σ4-oxaphospholanes
- Application: In the synthesis of trifluoromethylated oxaphospholanes.
- Findings: Useful in forming tricyclic diastereoisomeric phosphoranes and 1,2λ5σ4-oxaphospholanes (Ratner et al., 1997).
Enantioselective Synthesis of Odorants
- Application: In the synthesis of odorants like 3-hydroxy-4-phenylbutan-2-one.
- Findings: Efficient synthesis with high enantioselectivity using asymmetric epoxidation (Liang et al., 2013).
Protonation of Keto and Enol Forms
- Application: Studying intramolecular hydrogen bonds.
- Findings: The compound exhibits monoprotonation by HBr, showing distinct n.m.r. signals for hydroxy protons in protonated enol and keto forms (Clark et al., 1989).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
生化学分析
Biochemical Properties
1,1-Difluoro-4-phenylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby highlighting its potential as an anti-cancer agent . Additionally, it has been found to disrupt normal cellular processes, leading to changes in cell morphology and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of enzymes involved in glycolysis, thereby reducing the energy production within cells . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cytotoxicity after prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites within cells. These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters that facilitate its movement across cell membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within cells, such as the mitochondria or nucleus . This localization is mediated by targeting signals or post-translational modifications that guide the compound to its site of action.
特性
IUPAC Name |
1,1-difluoro-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNKCWIONOLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145299-84-9 | |
| Record name | 1,1-difluoro-4-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


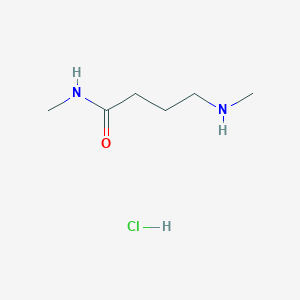
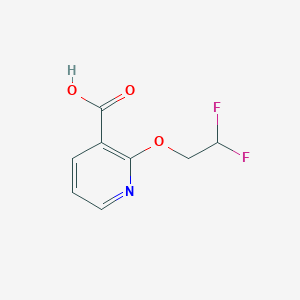
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
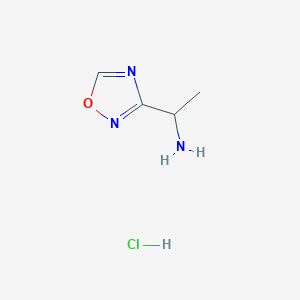
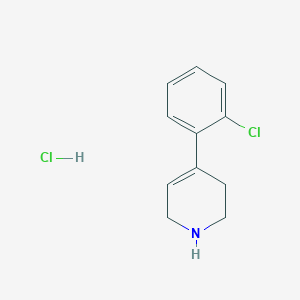
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)

![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1429970.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine](/img/structure/B1429971.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B1429973.png)
